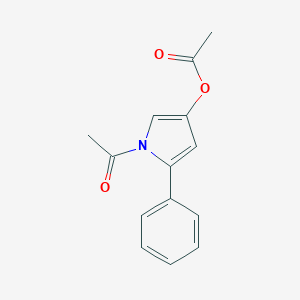

N-Acetyl-3-acetoxy-5-phenylpyrrole

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-acetoxy-5-phenylpyrrole typically involves the acetylation of 3-hydroxy-5-phenylpyrrole. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-3-acetoxy-5-phenylpyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrole, such as ketones, alcohols, and substituted pyrroles .

Applications De Recherche Scientifique

Chemical Properties and Structure

N-Acetyl-3-acetoxy-5-phenylpyrrole has the molecular formula and features a pyrrole ring substituted with acetyl and acetoxy groups, along with a phenyl group. This structure contributes to its reactivity and interaction with various biological systems. The compound's unique characteristics make it suitable for several applications, as outlined below.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including acylation and esterification. These reactions are essential for creating more complex molecules and modifying existing compounds to enhance their properties or reactivity .

Biological Research

The compound exhibits potential in biological research due to its ability to interact with biological molecules selectively. Its chiral nature allows it to be used in studies involving stereochemistry and asymmetric synthesis, which are crucial for drug development. Preliminary studies suggest that this compound may be useful in detecting specific components in human urine, such as leukocytes, esterase, and protease . This application is particularly relevant for medical diagnostics, as abnormal levels of these components can indicate pathological conditions.

Medical Diagnostics

One of the most promising applications of this compound is its use in diagnostic assays. The compound can be employed to develop tests for detecting leukocytes in urine samples, which is vital for diagnosing urinary tract infections or other kidney-related issues. Traditional methods often rely on visual examination techniques that can yield inaccurate results due to cell lysis; thus, the use of this compound may enhance diagnostic accuracy .

Case Study 1: Detection of Leukocytes

A study demonstrated the efficacy of this compound in detecting leukocytes in urine samples. The compound was incorporated into a test device that allowed for rapid assessment of leukocyte presence, providing results that were more reliable than traditional methods that could miss lysed cells .

Case Study 2: Organic Synthesis Applications

Research has shown that this compound can be used as a starting material for synthesizing various derivatives through acylation reactions. These derivatives have been explored for their potential biological activities, including antimicrobial properties .

Comparative Analysis Table

Mécanisme D'action

The mechanism of action of N-Acetyl-3-acetoxy-5-phenylpyrrole involves its interaction with specific molecular targets and pathways. As a fluorescent dye, it binds to particular biomolecules, allowing for their detection and analysis. The acetoxy and phenyl groups play a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-3-hydroxy-5-phenylpyrrole: This compound is similar in structure but lacks the acetoxy group.

N-Acetyl-3-methoxy-5-phenylpyrrole: It has a methoxy group instead of an acetoxy group.

N-Acetyl-3-chloro-5-phenylpyrrole: This compound contains a chloro group in place of the acetoxy group.

Uniqueness

N-Acetyl-3-acetoxy-5-phenylpyrrole is unique due to its specific acetoxy group, which enhances its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and sensitivity .

Activité Biologique

N-Acetyl-3-acetoxy-5-phenylpyrrole (CAS No. 100750-39-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features an acetyl group and an acetyloxy moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by a pyrrole ring substituted with an acetyl and an acetyloxy group, which may contribute to its biological activity.

Research suggests that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The acetylation of phenolic compounds has been linked to enzyme inhibition, particularly in pathways related to inflammation and cancer progression .

- Cellular Effects : Preliminary studies indicate that pyrrole derivatives can influence cell signaling pathways involved in apoptosis and necrosis, potentially making them useful in cancer therapy.

In Vitro Studies

In vitro studies have assessed the effects of this compound on various cell lines. These studies typically measure cell viability, apoptosis induction, and enzyme activity.

Table 1: Summary of In Vitro Biological Activities

| Study Reference | Cell Line | Concentration | Observed Effects |

|---|---|---|---|

| Tumor Cells | 10 µM | Induced apoptosis and necrosis | |

| Platelets | 50 µM | Inhibited platelet aggregation | |

| Leukocytes | 25 µM | Increased leukocyte activity |

Case Studies

- Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis. The compound was noted to affect key regulatory proteins involved in cell death pathways, such as Bcl-2 and caspases.

- Inflammation Models : In models assessing inflammatory responses, this compound showed promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines .

Pharmacological Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

- Cancer Therapy : Due to its ability to induce apoptosis in tumor cells, this compound may serve as a lead compound for developing anticancer drugs.

- Cardiovascular Health : Its inhibitory effects on platelet aggregation suggest a role in preventing thrombotic events, potentially benefiting cardiovascular health .

- Anti-inflammatory Treatments : The compound's anti-inflammatory properties could be harnessed for treating conditions characterized by chronic inflammation.

Propriétés

IUPAC Name |

(1-acetyl-5-phenylpyrrol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10(16)15-9-13(18-11(2)17)8-14(15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSITCBIIIHVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C=C1C2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549424 | |

| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100750-39-8 | |

| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.